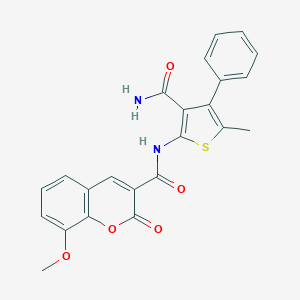![molecular formula C22H27NO3 B214066 1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-4-methylpiperidine](/img/structure/B214066.png)
1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-4-methylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-4-methylpiperidine, also known as EPM-102 or 4'-O-ethoxyphenylcarbonyl-4-methylpiperidine, is a synthetic compound that belongs to the class of piperidine derivatives. It has been developed as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and neuropathic pain.
作用机制
The mechanism of action of 1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-4-methylpiperidine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In cancer cells, 1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-4-methylpiperidine has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It has also been found to activate the p38 MAPK pathway, which is involved in apoptosis. In Alzheimer's disease, 1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-4-methylpiperidine has been shown to inhibit the activity of beta-secretase, an enzyme that cleaves amyloid precursor protein and generates amyloid-beta peptides. In neuropathic pain, 1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-4-methylpiperidine has been found to reduce the activity of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Biochemical and Physiological Effects
1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-4-methylpiperidine has been shown to have various biochemical and physiological effects in cells and animals. In cancer cells, it has been found to reduce cell viability, induce apoptosis, and inhibit cell migration and invasion. In Alzheimer's disease, it has been shown to reduce amyloid-beta accumulation, improve cognitive function, and reduce neuroinflammation. In neuropathic pain, it has been found to reduce pain behavior, inflammation, and oxidative stress.
实验室实验的优点和局限性
1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-4-methylpiperidine has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. It is also relatively easy to synthesize and modify. However, there are some limitations to its use, including its low water solubility, which may affect its bioavailability and pharmacokinetics. It also has limited information on its toxicity and pharmacology.
未来方向
There are several future directions for the research and development of 1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-4-methylpiperidine. In cancer research, it could be further studied for its potential as a combination therapy with other chemotherapy drugs. In Alzheimer's disease research, it could be studied for its potential as a disease-modifying therapy that targets amyloid-beta accumulation. In neuropathic pain research, it could be studied for its potential as a novel analgesic agent that targets neuroinflammation. Further studies are also needed to investigate its toxicity and pharmacology in animals and humans.
合成方法
The synthesis of 1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-4-methylpiperidine involves the reaction of 4-methylpiperidine with 4-[(4-ethoxyphenoxy)methyl]benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by treatment with an acid. The overall yield of 1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-4-methylpiperidine is around 50%.
科学研究应用
1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-4-methylpiperidine has been studied for its potential therapeutic effects in various diseases. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in vitro and in vivo. It has also been found to enhance the efficacy of chemotherapy drugs and reduce their side effects. In Alzheimer's disease research, 1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-4-methylpiperidine has been shown to improve cognitive function and reduce amyloid-beta accumulation in the brain. In neuropathic pain research, it has been found to reduce pain behavior and inflammation in animal models.
属性
产品名称 |
1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-4-methylpiperidine |
|---|---|
分子式 |
C22H27NO3 |
分子量 |
353.5 g/mol |
IUPAC 名称 |
[4-[(4-ethoxyphenoxy)methyl]phenyl]-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C22H27NO3/c1-3-25-20-8-10-21(11-9-20)26-16-18-4-6-19(7-5-18)22(24)23-14-12-17(2)13-15-23/h4-11,17H,3,12-16H2,1-2H3 |
InChI 键 |
YXSKXLLBOGENMA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)N3CCC(CC3)C |
规范 SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)N3CCC(CC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[(2-bromophenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide](/img/structure/B213988.png)
![N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213990.png)
![4-[(2,5-dichlorophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B213991.png)
![4-[(2-chlorophenoxy)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B213992.png)
![Propan-2-yl 5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B213993.png)
![{5-[(2-Bromophenoxy)methyl]furan-2-yl}(piperidin-1-yl)methanone](/img/structure/B213995.png)

![2-[2-(4-methoxyphenoxy)ethylsulfanyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B213999.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B214000.png)
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B214003.png)
![3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B214005.png)
![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]acetamide](/img/structure/B214006.png)
![(2,5-dimethylpiperidin-1-yl)-[5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B214007.png)